Welcome to the BenchChem Online Store!
molecular formula C7H8N2O2 B1581583 2-Hydrazinobenzoic acid CAS No. 5326-27-2

2-Hydrazinobenzoic acid

Cat. No. B1581583
M. Wt: 152.15 g/mol
InChI Key: KFGVDCBVGNMCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05096911

Procedure details

A solution of sodium acetate (21.7 g, 0.265 mol) in water (80 mL) is added to a solution of 2-hydrazinobenzoic acid hydrochloride (Aldrich, 50 g, 0.265 mol) in water (1500 mL), resulting in the formation of a thick precipitate. This mixture is refrigerated for three hours, filtered, washed with water (2×50 mL) and ethanol (1×100 mL) and dried under vacuum to give the free acid in 75% yield.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].Cl.[NH:7]([C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])[NH2:8]>O>[NH:7]([C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])[NH2:8] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
Cl.N(N)C1=C(C(=O)O)C=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
O
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in the formation of a thick precipitate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (2×50 mL) and ethanol (1×100 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give the free acid in 75% yield

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N(N)C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.